N-(3,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-17-11-18(2)13-22(12-17)31-26(33)16-35-28(31)23-7-5-6-8-24(23)30(27(28)34)15-25(32)29-21-10-9-19(3)20(4)14-21/h5-14H,15-16H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVMOCSSQILIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H26N2O3S
- Molar Mass : 410.53 g/mol
- Structural Characteristics : The compound features a thiazolidine ring and an indoline moiety which are known for their diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing indoline and thiazolidine rings have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A derivative of indoline demonstrated a reduction in viability of Caco-2 cells (39.8%) compared to untreated controls (p < 0.001) . This suggests that modifications in the indoline structure may enhance anticancer efficacy.
2. Antimicrobial Activity
Compounds with similar scaffolds have exhibited promising antimicrobial properties against resistant strains of bacteria and fungi.
- Research Findings : A study on thiazole derivatives indicated that certain compounds displayed excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . This highlights the potential for developing new antimicrobial agents based on the thiazolidine structure.
3. Enzymatic Interactions
The metabolic pathways involving cytochrome P450 enzymes are crucial for understanding the pharmacokinetics of this compound.
- Metabolic Pathways : Research indicates that compounds containing indoline groups undergo dehydrogenation and hydroxylation via CYP450 enzymes . The efficiency of these pathways can significantly influence the therapeutic outcomes and toxicity profiles of the drug.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Antioxidant Properties : Similar compounds have shown to reduce oxidative stress in cellular models, which could contribute to their anticancer effects.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
